
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves several steps. One common method starts with the preparation of 3,5-difluoropyridine, which is then subjected to a series of reactions to introduce the pyrrolidine moiety. The reaction conditions typically involve the use of reagents such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 6-methylnicotinate . The final product is obtained after purification and crystallization steps. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enzymes and receptors with high affinity, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Propriétés
Formule moléculaire |
C9H10F2N2 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2/t8-/m0/s1 |
Clé InChI |
XTLYYKRITNPJGU-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=C(C=NC=C2F)F |
SMILES canonique |
C1CC(NC1)C2=C(C=NC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


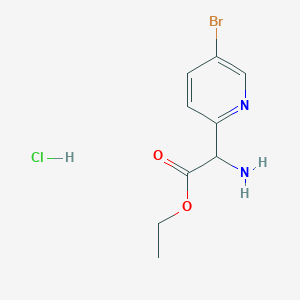
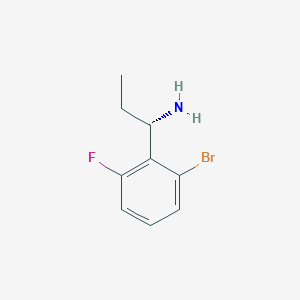

![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)
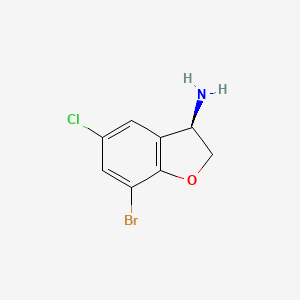
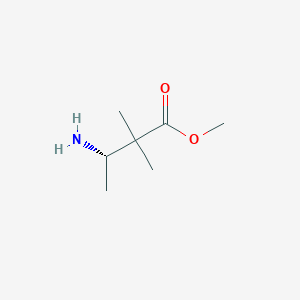
![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
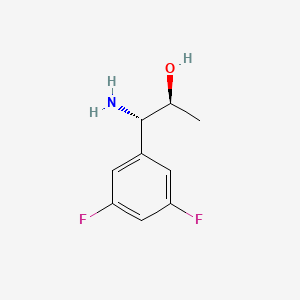

![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)

